(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid
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Overview
Description
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the construction of the cyclopentene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-enecarboxylic acid include other pyrrole-containing molecules and cyclopentene derivatives. Examples include:
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a pyrrole and a cyclopentene ring
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1S)-4-(2,5-dimethylpyrrol-1-yl)-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-10(2)15(14(17)18)8-7-13(9-15)16-11(3)5-6-12(16)4/h5-8,10,13H,9H2,1-4H3,(H,17,18)/t13?,15-/m0/s1 |
InChI Key |
YXAJQLUEPZZFJT-WUJWULDRSA-N |
Isomeric SMILES |
CC1=CC=C(N1C2C[C@@](C=C2)(C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(N1C2CC(C=C2)(C(C)C)C(=O)O)C |
Origin of Product |
United States |
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